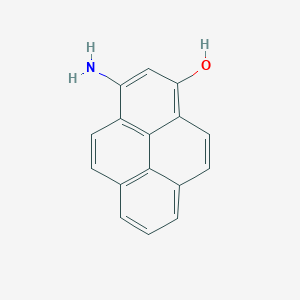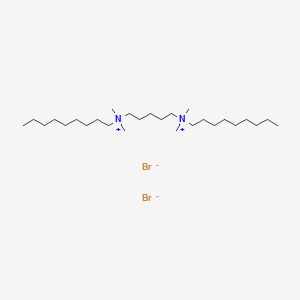
N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide: is a quaternary ammonium compound. It is characterized by its two long nonyl chains and four methyl groups attached to the nitrogen atoms, making it a highly hydrophobic and cationic molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide typically involves the quaternization of N1,N~1~,N~5~,N~5~-Tetramethylpentane-1,5-diamine with nonyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product. The reaction can be represented as follows:
N 1 ,N 1 ,N 5 ,N 5 -Tetramethylpentane-1,5-diamine+2Nonyl bromide→N 1 ,N 1 ,N 5 ,N 5 -Tetramethyl-N 1 ,N 5 -dinonylpentane-1,5-bis(aminium) dibromide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride, sulfate, or nitrate.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents with the desired anion source.
Oxidation Reactions: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Conducted using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of quaternary ammonium salts with different anions.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines.
Scientific Research Applications
N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Employed as a surfactant in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged sites on the cell membrane, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.
Comparison with Similar Compounds
- N~1~,N~5~-Didodecyl-N~1~,N~1~,N~5~,N~5~-tetramethylpentane-1,5-diaminium bromide
- N~1~,N~1~,N~5~,N~5~-Tetramethylpentane-1,5-diamine
Comparison:
- N~1~,N~5~-Didodecyl-N~1~,N~1~,N~5~,N~5~-tetramethylpentane-1,5-diaminium bromide has longer alkyl chains compared to N1,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide, resulting in higher hydrophobicity and potentially stronger antimicrobial activity.
- N~1~,N~1~,N~5~,N~5~-Tetramethylpentane-1,5-diamine lacks the long nonyl chains, making it less hydrophobic and less effective as a surfactant or antimicrobial agent.
N~1~,N~1~,N~5~,N~5~-Tetramethyl-N~1~,N~5~-dinonylpentane-1,5-bis(aminium) dibromide stands out due to its balanced hydrophobicity and cationic nature, making it versatile for various applications.
Properties
CAS No. |
106287-79-0 |
|---|---|
Molecular Formula |
C27H60Br2N2 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
5-[dimethyl(nonyl)azaniumyl]pentyl-dimethyl-nonylazanium;dibromide |
InChI |
InChI=1S/C27H60N2.2BrH/c1-7-9-11-13-15-17-20-24-28(3,4)26-22-19-23-27-29(5,6)25-21-18-16-14-12-10-8-2;;/h7-27H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
IVOQWGJWBNVWKB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CCCCC[N+](C)(C)CCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


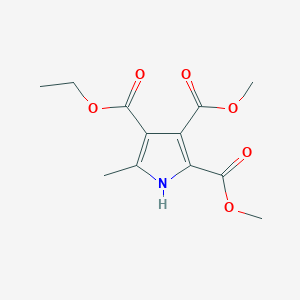
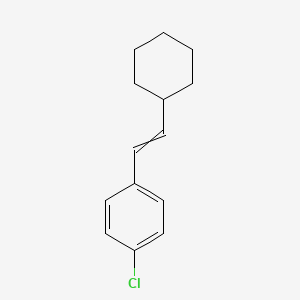
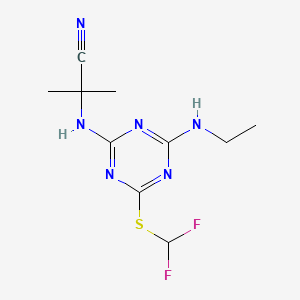
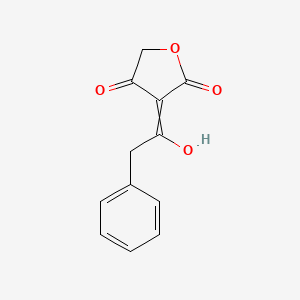
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)


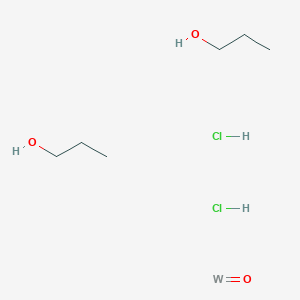
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
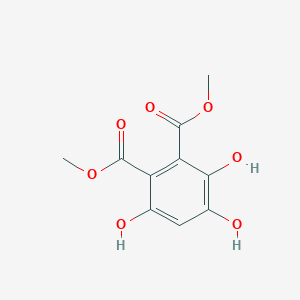
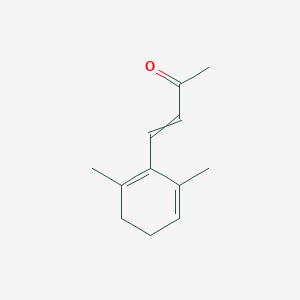
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
